Benzothiazole, 2-(1-butylhydrazino)- is a chemical compound classified under the category of benzothiazole derivatives. Its molecular formula is with a molecular weight of approximately 221.32 g/mol. This compound is notable for its potential biological activities and has been studied for various applications in medicinal chemistry and agricultural science.
Benzothiazole derivatives are widely recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound Benzothiazole, 2-(1-butylhydrazino)- can be sourced from various chemical databases and patents, indicating its relevance in research and development within pharmaceutical contexts .
The synthesis of Benzothiazole, 2-(1-butylhydrazino)- can be approached through several methods, primarily involving the reaction of benzothiazole with hydrazine derivatives.
The molecular structure of Benzothiazole, 2-(1-butylhydrazino)- features a benzothiazole ring system attached to a butylhydrazine moiety.
Benzothiazole, 2-(1-butylhydrazino)- can participate in various chemical reactions due to its functional groups.
The mechanism of action for Benzothiazole, 2-(1-butylhydrazino)- is primarily linked to its biological properties.
Understanding the physical and chemical properties of Benzothiazole, 2-(1-butylhydrazino)- is crucial for its application in various fields.
Benzothiazole, 2-(1-butylhydrazino)- has several applications across different scientific fields:
Benzothiazole represents a privileged scaffold in medicinal chemistry due to its versatile pharmacophoric properties and broad-spectrum biological activities. This bicyclic heterocycle consists of a benzene ring fused with a thiazole ring, creating an electron-rich aromatic system capable of diverse non-covalent interactions with biological targets. The scaffold's significance is evidenced by its presence in multiple FDA-approved drugs and clinical candidates targeting various therapeutic areas, particularly oncology. Riluzole (amyotrophic lateral sclerosis), ethoxzolamide (glaucoma), and zopolrestat (diabetic complications) exemplify the clinical utility of benzothiazole derivatives, demonstrating their pharmaceutical relevance beyond preclinical investigation [1] [4].
In anticancer drug discovery, benzothiazoles exhibit remarkable mechanistic versatility. They function as:
The scaffold's synthetic accessibility further enhances its drug discovery utility. Benzothiazoles are typically synthesized via condensation reactions between 2-aminothiophenol and aldehydes/carboxylic acids under mild conditions, enabling rapid generation of structural diversity. Position C2 serves as the primary modification site, allowing introduction of alkyl, aryl, amino, or carbonyl substituents that profoundly influence biological activity [1] [4] [6].
Table 1: Clinically Relevant Benzothiazole-Based Drugs and Their Targets [1] [4]
| Compound | Biological Target | Therapeutic Indication | Structural Features |
|---|---|---|---|
| Riluzole | Glutamate neurotransmission | Amyotrophic lateral sclerosis | 2-Amino substituent |
| Ethoxzolamide | Carbonic anhydrase | Glaucoma, epilepsy | Sulfonamide at C6 position |
| Zopolrestat | Aldose reductase/Glyoxalase I | Diabetic complications | 2-(Hydroxymethyl) substitution |
| Frentizole | Abeta-ABAD interaction | Immunosuppression (investigational) | 2-Phenylurea derivative |
| Tiazofurin | IMP dehydrogenase | Leukemia (investigational) | Ribofuranosyl linkage |
Hydrazine derivatives constitute a structurally diverse class of nitrogen-nitrogen bond-containing compounds with substantial bioactivity. Their significance in medicinal chemistry stems from:
Natural hydrazine derivatives, though structurally rare, demonstrate intriguing bioactivities. Agaritine from edible mushrooms exhibits DNA-reactive properties upon metabolic activation, while braznitidumine—an indole alkaloid from Aspidosperma nitidum—features a complex 1,2,9-triazabicyclo[7.2.1] system with potential contraceptive and antimalarial activities. Synthetic hydrazine-hydrazone hybrids have yielded potent MAO inhibitors (e.g., N-[(3E)-5-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H-1,3-benzodioxole-5-carbohydrazide, IC₅₀ = 0.034 μM against MAO-B) through strategic placement of electron-withdrawing substituents that enhance target affinity [3] [7].
The hydrazone linkage (-NH-N=CRR') deserves particular emphasis in prodrug design and targeted delivery. This pH-labile bond remains stable at physiological pH (7.4) but undergoes hydrolysis in acidic tumor microenvironments (pH 5.5-6.5) or lysosomal compartments (pH 4.5-5.0), enabling site-specific drug release. Furthermore, hydrazones can be stabilized via cyanoborohydride reduction to alkylhydrazines, enhancing their utility as stable bioconjugation handles in antibody-drug conjugates [3].
Table 2: Bioactive Hydrazine Derivatives and Their Pharmacological Significance [3]
| Compound | Source/Type | Bioactivity | Structural Key Features |
|---|---|---|---|
| Agaritine | Edible mushrooms | DNA-reactive (carcinogenicity studies) | β-N-acetyl-L-glutamyl conjugation |
| Braznitidumine | Aspidosperma nitidum bark | Antimalarial, contraceptive (traditional) | 1,2,9-Triazabicyclo[7.2.1] system |
| Ostrerine A | Marine mollusk Ostrea rivularis | Undetermined (structural novelty) | Linear dipeptide hydrazide |
| MAO-B inhibitor (N-[(3E)-5-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-...) | Synthetic | MAO-B inhibition (IC₅₀ = 0.034 μM) | Indole-3-ylidene with benzodioxole |
| JG-98 derivatives | Synthetic Hsp70 inhibitors | Heat shock protein 70 allosteric inhibition | Rhodacyanine-benzothiazole hybrids |
The molecular hybridization strategy integrating benzothiazole and hydrazine domains creates synergistic pharmacophores with enhanced target affinity and novel mechanisms. This approach leverages three key advantages:
Complementary target engagement: The benzothiazole core serves as a bioisostere for purine rings, facilitating competitive inhibition at ATP-binding sites of kinases (e.g., EGFR, Raf-1). Simultaneously, the hydrazine moiety provides hydrogen-bonding capabilities and conformational flexibility that accesses auxiliary binding pockets not occupied by conventional benzothiazoles. This dual-targeting capability is exemplified by benzothiazole-hydrazone hybrids showing improved EGFR inhibition (IC₅₀ = 0.69-4.82 μM) compared to single-pharmacophore analogs [2] [4].
Enhanced physicochemical profile: Hydrazine incorporation modulates benzothiazole lipophilicity, addressing solubility limitations of unsubstituted 2-arylbenzothiazoles. The butylhydrazino side chain in 2-(1-butylhydrazino)-benzothiazole balances hydrophilic-hydrophobic character, potentially improving membrane permeability while maintaining sufficient aqueous solubility for bioavailability—a critical factor in antitumor efficacy [3] [6].
Multimodal mechanisms: Hybrid derivatives exhibit polypharmacology unattainable with single components. Beyond kinase inhibition, these compounds demonstrate:
Molecular modeling reveals that 2-(1-butylhydrazino)-benzothiazole derivatives adopt optimized binding conformations in kinase domains. The benzothiazole ring π-stacks with hydrophobic residues (Phe832 in EGFR), while the hydrazine nitrogen forms hydrogen bonds with key amino acids (Thr830 backbone carbonyl). The butyl chain extends into a hydrophobic cleft, enhancing van der Waals interactions—a binding mode unachievable with either pharmacophore alone. This strategic hybridization creates compounds with lower nanomolar potencies against diverse cancer cell lines compared to parent structures [2] [4] [6].
Table 3: Biological Activities of Benzothiazole-Hydrazine Hybrid Compounds [1] [2] [4]
| Hybrid Structure | Biological Activity | Potency (IC₅₀/EC₅₀) | Mechanistic Insights |
|---|---|---|---|
| Benzothiazole-triazole-hydrazones | EGFR inhibition | 0.69-4.82 μM | Competitive ATP-site binding |
| (e.g., compounds 8a-c) | Cytotoxicity (T47D breast cancer) | 13-19 μM | G0/G1 cell cycle arrest |
| Tetrazine-benzothiazole hydrazides | Anti-quorum sensing | 28.56-107.45 μg/mL (violacein) | LasR/RhlR receptor interference |
| (e.g., compounds 4a-c) | Biofilm inhibition | 52-86.5% reduction | Extracellular matrix suppression |
| 2-Hydrazinobenzothiazole-rhodacyanine | Hsp70 allosteric inhibition | Submicromolar | Disruption of Hsp70-BAG3 interaction |
| Pyrimidine-benzothiazole hydrazones | CDK2 inhibition | <1 μM | Competitive inhibition at ATP pocket |
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0